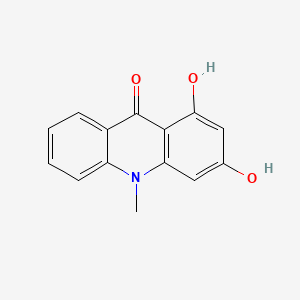

1,3-dihydroxy-N-methylacridone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroxy-10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-15-10-5-3-2-4-9(10)14(18)13-11(15)6-8(16)7-12(13)17/h2-7,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDALETGZDYOOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951026 | |

| Record name | 1,3-Dihydroxy-10-methylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28333-02-0 | |

| Record name | 1,3-Dihydroxy-10-methyl-9(10H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28333-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Acridanone, 1,3-dihydroxy-10-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028333020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydroxy-10-methylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Pathways of 1,3 Dihydroxy N Methylacridone

Elucidation of Precursor Molecules

The journey to synthesizing 1,3-dihydroxy-N-methylacridone begins with the convergence of two primary metabolic pathways to provide the core substrates.

N-Methylanthraniloyl-CoA and Malonyl-CoA as Core Substrates

The foundational building blocks for the acridone (B373769) scaffold are N-methylanthraniloyl-CoA and malonyl-CoA. nih.govresearchgate.netnih.govfrontiersin.org N-methylanthraniloyl-CoA, derived from the shikimate pathway, provides the characteristic nitrogen-containing ring system of the acridone. Malonyl-CoA, a central molecule in fatty acid biosynthesis, serves as the extender unit, providing the carbon atoms for the second aromatic ring. The condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA is the key reaction that initiates the formation of the acridone structure. nih.govfrontiersin.orgwikipedia.org This process is catalyzed by the enzyme acridone synthase. nih.govresearchgate.netnih.govfrontiersin.org

Role of Anthranilate N-Methyltransferase (ANMT)

A crucial step in the biosynthesis of this compound is the N-methylation of anthranilate to form N-methylanthranilate. frontiersin.orgnih.govnih.gov This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:anthranilate N-methyltransferase (ANMT). nih.gov This enzymatic step is significant as it channels anthranilate, an intermediate in tryptophan biosynthesis, towards the specialized metabolic pathway of acridone alkaloid formation. frontiersin.orgnih.gov The ANMT from Ruta graveolens has been shown to be highly specific for anthranilate and does not methylate other related compounds. nih.gov This specificity ensures the efficient production of the correct precursor for acridone synthesis. Following its formation, N-methylanthranilate is activated to N-methylanthraniloyl-CoA, preparing it for the subsequent condensation reaction. researchgate.netfrontiersin.org

Acridone Synthase (ACS): A Type III Polyketide Synthase

At the heart of this compound biosynthesis lies acridone synthase (ACS), a member of the type III polyketide synthase (PKS) superfamily. nih.govnih.govfrontiersin.org These enzymes are known for their ability to catalyze the iterative condensation of malonyl-CoA with a starter CoA-ester to generate a diverse array of polyketide products.

Molecular Characterization and Protein Engineering Studies

Acridone synthases have been isolated and characterized from various plant species, including Ruta graveolens and Citrus microcarpa. nih.govnih.gov These enzymes are homodimers with a molecular weight of approximately 40-45 kDa per monomer. nih.gov Structural studies have revealed a conserved three-dimensional fold and a catalytic triad (B1167595) of Cys-His-Asn residues that are essential for their function. nih.gov The active site cavity of ACS is a key determinant of its substrate specificity and the type of cyclization reaction it catalyzes. nih.gov

Protein engineering studies have been instrumental in understanding the structure-function relationships of ACS. By creating specific mutations in the active site, researchers have been able to alter the enzyme's substrate preference and product profile. nih.gov For instance, specific amino acid substitutions can convert a chalcone (B49325) synthase, which typically does not accept N-methylanthraniloyl-CoA, into an enzyme capable of producing acridone-related products. pnas.org These studies highlight the evolutionary plasticity of type III PKSs and provide a basis for the engineered biosynthesis of novel alkaloids. nih.govpnas.org

| Enzyme | Source Organism | Key Findings from Molecular Studies |

| Acridone Synthase (ACS) | Ruta graveolens | Possesses a high degree of sequence homology to chalcone synthases (CHS). nih.gov |

| Acridone Synthase (ACS) | Citrus microcarpa | Exhibits broad substrate specificity, producing acridone, quinolone, chalcone, benzophenone, and phloroglucinol (B13840). nih.gov |

| Quinolone Synthase (QNS) | Aegle marmelos | Shares 79% amino acid identity with Ruta graveolens ACS. nih.gov |

Catalytic Mechanism and Reaction Specificity

The catalytic cycle of acridone synthase begins with the loading of the starter molecule, N-methylanthraniloyl-CoA, onto the active site cysteine residue. This is followed by three successive rounds of decarboxylative condensation with malonyl-CoA units. nih.gov Each condensation step extends the polyketide chain by two carbon atoms. After the formation of a linear tetraketide intermediate, the enzyme orchestrates a series of cyclization reactions. mdpi.com An intramolecular Claisen condensation is followed by a second ring closure to form the characteristic tricyclic acridone scaffold. mdpi.com The final product, this compound, is then released from the enzyme. wikipedia.org

The reaction catalyzed by ACS is highly specific for the formation of the acridone ring system. While it shares mechanistic similarities with other type III PKSs like chalcone synthase, subtle differences in the active site architecture and the nature of the starter unit direct the cyclization pathway towards acridone formation. nih.govmdpi.com

Substrate Promiscuity and Specificity Profile

While acridone synthase exhibits a clear preference for N-methylanthraniloyl-CoA as its starter substrate, some ACS enzymes, particularly those from Citrus microcarpa, have demonstrated a notable degree of substrate promiscuity. nih.govfrontiersin.org These enzymes can accept a range of alternative starter CoA-esters, leading to the formation of a variety of polyketide products. For example, when supplied with p-coumaroyl-CoA, C. microcarpa ACS can produce naringenin (B18129) chalcone, the precursor to flavonoids. nih.gov This broad substrate acceptance is attributed to a larger active site cavity compared to more specific ACS enzymes. nih.gov

In contrast, the acridone synthase from Ruta graveolens shows a much stricter substrate specificity and has low activity with alternative starters like p-coumaroyl-CoA. mdpi.com This highlights the functional divergence among ACS enzymes from different plant species. The study of substrate promiscuity in ACS provides valuable insights into the evolution of metabolic diversity and offers opportunities for the biocatalytic production of novel compounds. nih.gov

| Substrate | Enzyme | Major Product(s) |

| N-methylanthraniloyl-CoA | Citrus microcarpa ACS | This compound, 4-hydroxy-N-methylquinolone |

| p-coumaroyl-CoA | Citrus microcarpa ACS | Naringenin chalcone |

| Benzoyl-CoA | Citrus microcarpa ACS | Benzophenone |

| N-methylanthraniloyl-CoA | Aegle marmelos QNS | 4-hydroxy-1-methyl-2H-quinolone (major), this compound (minor) |

Comparative Analysis with Chalcone Synthase (CHS)

Acridone synthase (ACS) shares a remarkable degree of structural and sequential homology with chalcone synthase (CHS), another type III polyketide synthase responsible for the biosynthesis of flavonoids, which are ubiquitous in higher plants. nih.govnih.gov Despite their similarities, these enzymes exhibit distinct substrate specificities. CHS preferentially utilizes 4-coumaroyl-CoA as a starter molecule to produce naringenin chalcone, while ACS specifically uses N-methylanthraniloyl-CoA. nih.govresearchgate.net

Studies on recombinant ACS from Ruta graveolens have shown that while it has a high affinity for N-methylanthraniloyl-CoA, it displays only low side activity with 4-coumaroyl-CoA. researchgate.net Conversely, CHS from the same plant species does not accept the bulkier N-methylanthraniloyl-CoA as a substrate. researchgate.net This stringent substrate specificity is attributed to subtle differences in the active site cavities of the two enzymes. nih.gov

Site-directed mutagenesis studies have been instrumental in elucidating the molecular basis for this functional divergence. Researchers have identified key amino acid residues that play a critical role in determining substrate preference. nih.govrsc.org For instance, changing specific residues in the active site of ACS to those found in CHS can significantly shift its catalytic activity towards chalcone synthesis, and in some cases, even fully convert the enzyme into a functional chalcone synthase. nih.gov This suggests that ACS likely evolved from the more ancient and widespread CHS through a few key mutations, leading to the specialized metabolic pathway of acridone alkaloids in the Rutaceae family. nih.gov

Genetic and Molecular Regulation of Biosynthesis

The production of this compound is tightly regulated at the genetic level, responding to both developmental cues and environmental stimuli. This regulation ensures that the synthesis of acridone alkaloids, which often function as defense compounds, is activated when needed.

Gene Expression and Transcript Abundance in Planta and Cell Cultures

The expression of the acridone synthase (ACS) gene is a key control point in the biosynthesis of this compound. In Ruta graveolens plants, ACS transcripts are found in various tissues, including the roots, hypocotyl, and vascular tissues. nih.gov This spatial expression pattern often correlates with the sites where acridone alkaloids are stored, suggesting that their synthesis occurs locally at the sites of deposition. nih.gov

In cell suspension cultures of R. graveolens, the abundance of ACS transcripts can be modulated by various factors. For example, the expression of ACS is often linked to the production of acridone alkaloids. nih.gov The cloning and functional expression of ACS cDNAs from these cell cultures have confirmed their role in producing this compound. nih.govresearchgate.net

Environmental and Elicitor-Mediated Induction of Biosynthetic Genes

The biosynthesis of acridone alkaloids, including this compound, is known to be part of the plant's defense response. Consequently, the expression of the corresponding biosynthetic genes is often induced by environmental stresses and elicitors. Elicitors are molecules that trigger a defense response in plants and can be of both biotic (e.g., from pathogens) and abiotic origin. mdpi.com

In Ruta graveolens cell cultures, treatment with fungal elicitors, such as those derived from the cell walls of Phytophthora megasperma, leads to a transient increase in the transcript abundance and specific activity of acridone synthase. nih.govnih.gov This induction of ACS gene expression is followed by an accumulation of acridone alkaloids. nih.gov Conversely, factors like light, which typically induce the expression of chalcone synthase and flavonoid biosynthesis, have been shown to decrease the abundance of ACS transcripts in R. graveolens cell cultures. nih.govnih.gov This differential regulation highlights the distinct physiological roles of flavonoids and acridone alkaloids. The induction of ACS by elicitors suggests that acridone alkaloids may function as phytoalexins or phytoanticipins, protecting the plant against pathogens and herbivores. nih.gov

Downstream Metabolic Transformations from this compound

This compound serves as a central precursor for the synthesis of a wide array of more complex acridone alkaloids. These subsequent modifications, primarily prenylation and cyclization, contribute to the vast structural diversity observed in this class of natural products.

Prenylation and Cyclization to Furo- and Pyranoacridones

Following its formation, the this compound scaffold can undergo prenylation, which is the attachment of a prenyl group (a five-carbon isoprenoid unit). This reaction is a common theme in the diversification of acridone alkaloids. nih.gov The prenyl group can be added at various positions on the acridone nucleus, leading to a variety of C-prenylated derivatives. nih.gov

These prenylated intermediates can then undergo further enzymatic reactions, including oxidative cyclization, to form additional heterocyclic rings. rsc.org This leads to the formation of two major subclasses of complex acridone alkaloids: the furoacridones, which contain a furan (B31954) ring, and the pyranoacridones, which possess a pyran ring fused to the acridone core. nih.govrsc.org The formation of these structures significantly increases the chemical diversity and biological activity of the resulting alkaloids.

Enzymology of Subsequent Biosynthetic Steps

The enzymes responsible for the downstream modifications of this compound are less characterized than acridone synthase. However, it is known that these transformations involve specific enzymes that catalyze the prenylation and subsequent cyclization reactions. Cell-free extracts from Ruta graveolens cell cultures have been shown to convert this compound into more complex acridones like rutacridone, demonstrating the presence of the necessary enzymatic machinery. wikipedia.org The enzymes involved in these steps likely include prenyltransferases, which catalyze the addition of the prenyl group, and various oxidoreductases, such as cytochrome P450 monooxygenases, which are often involved in the oxidative cyclization steps leading to the formation of the furan and pyran rings. Further research is needed to isolate and characterize these enzymes to fully elucidate the biosynthetic pathways leading to the diverse array of furo- and pyranoacridone alkaloids.

Data Tables

Table 1: Key Enzymes in the Biosynthesis and Transformation of this compound

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Acridone Synthase | ACS | Catalyzes the formation of the acridone scaffold | N-methylanthraniloyl-CoA, Malonyl-CoA | This compound |

| Chalcone Synthase | CHS | Catalyzes the formation of the chalcone scaffold | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

| Prenyltransferase | - | Adds a prenyl group to the acridone core | This compound, Dimethylallyl pyrophosphate | Prenylated acridone derivatives |

| Cytochrome P450 Monooxygenase | - | Catalyzes oxidative cyclization | Prenylated acridone derivatives | Furoacridones, Pyranoacridones |

Table 2: Regulation of Acridone Synthase (ACS) Gene Expression

| Factor | Effect on ACS Gene Expression in Ruta graveolens Cell Cultures |

| Fungal Elicitors | Induction |

| Light (White) | Repression |

Chemical and Biocatalytic Synthesis of 1,3 Dihydroxy N Methylacridone and Its Analogs

Classical Chemical Synthesis Approaches

Condensation Reactions for the Acridone (B373769) Ring System

The construction of the fundamental acridone ring system is often achieved through condensation reactions. A prominent method is the Ullmann condensation, which involves the reaction of an o-halobenzoic acid with a substituted aniline (B41778) in the presence of copper powder and potassium carbonate. jocpr.comresearchgate.net This reaction forms an N-(substituted phenyl) anthranilic acid intermediate, which is then cyclized to the corresponding acridone using strong acids like sulfuric acid or polyphosphoric acid. jocpr.comijddr.inresearchgate.net

Another classical approach is the Bernthsen synthesis, where a diphenylamine (B1679370) reacts with a carboxylic acid in the presence of a catalyst like zinc chloride to yield an acridine (B1665455), which can be subsequently oxidized to an acridone. ptfarm.pl More recent developments have demonstrated the synthesis of acridone derivatives through a one-pot, three-component reaction involving an aromatic aldehyde, dimedone, and an amine source like ammonium (B1175870) acetate. sid.irijcce.ac.irnih.gov

A general procedure for synthesizing the tricyclic acridone core involves refluxing an anthranilic acid derivative and a phenol (B47542) derivative, such as phloroglucinol (B13840), in 1-hexanol (B41254) with p-toluenesulfonic acid as a catalyst. acs.org This method has been effectively used to produce various dihydroxyacridone derivatives in high yields. acs.org

Table 1: Examples of Condensation Reactions for Acridone Synthesis

| Reactants | Catalyst/Conditions | Product | Reference |

| o-Halobenzoic acid, Substituted aniline | Copper powder, K2CO3, then strong acid | Substituted Acridone | jocpr.comijddr.inresearchgate.net |

| Diphenylamine, Carboxylic acid | Zinc chloride | Acridine (oxidized to Acridone) | ptfarm.pl |

| Aromatic aldehyde, Dimedone, Ammonium acetate | Various catalysts, Reflux or Microwave | Acridinedione derivative | sid.irijcce.ac.irnih.gov |

| Anthranilic acid derivative, Phloroglucinol | p-Toluenesulfonic acid, 1-hexanol, Reflux | Dihydroxyacridone derivative | acs.org |

This table is interactive. Click on the headers to sort.

Specific Routes for N-Methylation and Hydroxylation Patterns

Achieving the specific 1,3-dihydroxy-N-methylacridone structure requires controlled N-methylation and hydroxylation. N-alkylation, including methylation, of the acridone core is a common strategy. jocpr.com For instance, N-alkylation of 1,3-disubstituted acridones can be performed using alkyl halides. jocpr.com In the biosynthesis of acridone alkaloids in plants like Ruta graveolens, the process begins with the N-methylation of anthranilate, a key precursor. nih.govresearchgate.net

The hydroxylation pattern is often established by selecting appropriately substituted starting materials for the initial condensation reaction. For example, the use of phloroglucinol as a reactant in condensation with an anthranilic acid derivative directly introduces hydroxyl groups at positions 1 and 3 of the resulting acridone. acs.orgacs.org A study successfully synthesized 1,3-dihydroxy-4-methoxyacridone by reacting 3-methoxyanthranilic acid with phloroglucinol. acs.org

Advanced Derivatization Strategies of the Acridone Core

Further modification of the acridone core allows for the creation of a diverse range of analogs. These derivatization strategies are crucial for developing compounds with enhanced or specific biological activities.

One powerful technique is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgmdpi.com This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between a halide or triflate and an organoborane, and it has been applied to the derivatization of acridone scaffolds. dntb.gov.ua It is particularly useful for creating biaryl compounds or introducing alkenyl groups under mild conditions, which is important for complex molecules like peptides. libretexts.orgmdpi.com

Other derivatization methods include:

Nucleophilic Substitution: Reactions at the C-9 position are common. For example, 9-chloroacridines can react with various amines to produce condensed products. ptfarm.plnih.gov

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to attach 1,2,3-triazole units to the acridone nucleus, often facilitated by microwave irradiation. bohrium.comias.ac.in

Annulation: Regioselective annulation can be used to build additional rings onto the acridone core. For instance, titanium isopropoxide-mediated annulation has been employed to construct tetracyclic acridone natural products. acs.orgnih.gov

Introduction of Functional Groups: Various functional groups can be introduced to alter the properties of the acridone molecule. This includes creating fixed-charge derivatives for analytical purposes or adding moieties like pyrazine (B50134) to enhance biological activity. digitellinc.comnih.gov

These advanced strategies provide a versatile toolkit for medicinal chemists to synthesize a wide array of acridone analogs for further investigation. mdpi.com

Green Chemistry Principles in Acridone Synthesis

Microwave-Assisted and Solvent-Free Methodologies

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for acridone synthesis. Microwave-assisted synthesis has emerged as a significant advancement, offering reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating. sid.irbohrium.comias.ac.in

Several studies have highlighted the benefits of microwave irradiation:

The synthesis of 1,2,3-triazole derivatives of acridone via 1,3-dipolar cycloaddition was significantly faster and higher-yielding under microwave conditions. bohrium.comias.ac.in

One-pot, three-component reactions to form acridine-1,8(2H,5H)-diones have been successfully performed in water under microwave irradiation, providing good to excellent yields. sid.irijcce.ac.ir

N-benzylation of acridone has been achieved in as little as three minutes with yields up to 96% using microwave irradiation under solvent-free conditions. worldscientific.comresearchgate.net

Solvent-free reaction conditions represent another key green chemistry approach. digitellinc.comnih.govworldscientific.com By eliminating organic solvents, these methods reduce chemical waste and potential hazards. worldscientific.com For instance, the benzylation of acridone has been effectively carried out under solvent-free microwave conditions, using potassium carbonate as a base. worldscientific.comresearchgate.net Similarly, the synthesis of pyrazine-fused acridones has been accomplished using a reusable magnetic nanoparticle catalyst in a solvent-free system. digitellinc.comresearchgate.net The combination of microwave assistance and solvent-free conditions provides a powerful, efficient, and eco-friendly route to acridone derivatives. nih.govworldscientific.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Acridone Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| N-Benzylation of Acridone | Several hours | 3 minutes | Significant | worldscientific.comresearchgate.net |

| 1,3-Dipolar Cycloaddition | 10 hours | Not specified, but significantly reduced | Improved yields | ias.ac.in |

| One-pot Acridinedione Synthesis | Refluxing conditions | Shorter reaction time | Good to excellent yields | sid.irijcce.ac.ir |

This table is interactive. Click on the headers to sort.

Biocatalytic and Metabolic Engineering Strategies

Biocatalysis and metabolic engineering offer promising alternatives to traditional chemical synthesis for producing complex molecules like this compound. d-nb.infomdpi.com These approaches utilize enzymes or engineered microorganisms to perform specific chemical transformations, often with high selectivity and under mild conditions. d-nb.info

The biosynthesis of acridone alkaloids has been studied in plants such as Ruta graveolens. nih.govgrafiati.com The key enzyme, acridone synthase (ACS), a type III polyketide synthase (PKS), catalyzes the condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA to form the acridone scaffold. nih.govgrafiati.comnih.gov

Researchers have successfully harnessed this biosynthetic pathway by expressing plant genes in microbial hosts like Escherichia coli. nih.govresearchgate.net In one study, two acridone derivatives, 1,3-dihydroxy-9(10H)-acridone (DHA) and 1,3-dihydroxy-10-methylacridone (NMA), were synthesized in engineered E. coli. nih.gov This was achieved by:

Transforming E. coli with genes for acridone synthase (ACS) and an anthraniloyl-CoA ligase. nih.gov

Boosting the supply of the precursor anthranilate by engineering the shikimate pathway. nih.gov

Increasing the pool of malonyl-CoA by overexpressing acetyl-CoA carboxylase. nih.gov

For the synthesis of NMA, an N-methyltransferase (NMT) gene was introduced to convert anthranilate to N-methylanthranilate. nih.govresearchgate.net

This metabolic engineering approach led to the production of approximately 17.3 mg/L of DHA and 26.0 mg/L of NMA. nih.govresearchgate.net These strategies demonstrate the potential of whole-cell biocatalysis to produce valuable plant-derived polyketides in a controlled and potentially scalable manner. d-nb.infomdpi.com

Heterologous Expression of Plant Polyketide Synthases in Microbial Hosts (e.g., Escherichia coli)

The production of complex plant-derived natural products like this compound in microbial hosts represents a significant advancement in metabolic engineering and synthetic biology. gavinpublishers.com This approach circumvents the challenges of traditional chemical synthesis and the low yields often obtained from plant extraction. Microorganisms such as Escherichia coli are frequently chosen as cellular factories due to their rapid growth, well-understood genetics, and ease of cultivation. gavinpublishers.comwikipedia.org

The key enzymes for producing the acridone scaffold are type III polyketide synthases (PKSs), which catalyze the condensation of a starter molecule with several extender units. gavinpublishers.comfrontiersin.org In the biosynthesis of this compound, the specific enzyme is acridone synthase (ACS). nih.gov This enzyme facilitates the crucial cyclization reaction that forms the characteristic tricyclic acridone core. frontiersin.org

Significant research has demonstrated the feasibility of expressing plant-based ACS genes in E. coli to produce acridone alkaloids. In a notable study, engineered E. coli strains were developed to synthesize two acridone derivatives: 1,3-dihydroxy-9(10H)-acridone (DHA) and 1,3-dihydroxy-10-methylacridone (NMA). nih.gov This was achieved by transforming E. coli with acridone synthase (ACS) genes from plants like Ruta graveolens and Citrus microcarpa. nih.govresearchgate.net The successful expression of these plant enzymes, alongside others required for the pathway such as an anthraniloyl-CoA ligase, confirmed that E. coli can serve as a viable platform for producing these valuable polyketides. nih.govresearcher.life

Further research has revealed that other plant PKSs can also exhibit catalytic activity towards acridone synthesis. For instance, a promiscuous type III PKS isolated from the medicinal moss Huperzia serrata (HsPKS1) was shown to be capable of forming this compound from N-methylanthraniloyl-CoA, demonstrating that enzymes with broad substrate specificity can be harnessed for producing diverse alkaloids. researchgate.net

| Enzyme | Source Organism | Host Organism | Product(s) |

| Acridone Synthase (ACS) | Ruta graveolens, Citrus microcarpa | Escherichia coli | 1,3-dihydroxy-9(10H)-acridone (DHA), this compound (NMA) |

| HsPKS1 | Huperzia serrata | (in vitro) | This compound |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, the exact placement of atoms and their connectivity within the 1,3-dihydroxy-N-methylacridone scaffold can be established.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to each unique proton in the molecule. The N-methyl group typically appears as a sharp singlet. The aromatic protons on the unsubstituted ring exhibit a distinct coupling pattern (ABCD system), while the two protons on the dihydroxy-substituted ring show signals consistent with their meta-relationship. mdpi.com The chemical shifts are influenced by the solvent used and the electronic environment of each proton. For instance, in the related compound 1,3-dihydroxyacridinone (the N-unmethylated analogue), protons H-2 and H-4 on the substituted ring appear as doublets around δ 6.00 and δ 6.30 ppm, respectively, in DMSO-d₆. nih.govacs.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. researchgate.netresearchgate.net The spectrum shows 14 distinct signals, corresponding to the N-methyl carbon, the carbonyl carbon (C-9), and the twelve carbons of the aromatic rings. researchgate.net The chemical shift of the carbonyl carbon is typically found at a downfield position (around 180 ppm), characteristic of a ketone within a conjugated system. acs.org The carbons bearing hydroxyl groups (C-1 and C-3) are also shifted downfield due to the deshielding effect of the oxygen atoms.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Acridone (B373769) Core (Note: Data is compiled from closely related acridone derivatives and serves as a representative example. Actual shifts for this compound may vary.)

| Position | ¹³C Shift (ppm, DMSO-d₆) acs.org | ¹H Shift (ppm, DMSO-d₆) nih.govacs.org |

| 1 | 164.2 | - |

| 2 | 90.8 | 6.00 (d) |

| 3 | 163.7 | - |

| 4 | 95.6 | 6.30 (d) |

| 4a | 103.2 | - |

| 5 | 116.8 | 7.46 (d) |

| 6 | 133.7 | 7.70 (t) |

| 7 | 121.1 | 7.25 (t) |

| 8 | 125.0 | 8.14 (d) |

| 8a | 140.7 | - |

| 9 | 180.0 | - |

| 9a | - | - |

| 10 (N-CH₃) | ~34.0 clockss.org | ~3.7-3.8 mdpi.comclockss.org |

| 10a | 143.3 | - |

d = doublet, t = triplet

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. nih.gov These techniques reveal correlations between nuclei, providing definitive evidence of connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to trace the proton-proton connectivities within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It is invaluable for assigning the carbon signal for each protonated carbon in the molecule. pnas.org

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for skeletal elucidation. columbia.edu It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). pnas.orgcolumbia.edu This is crucial for identifying the placement of non-protonated (quaternary) carbons, such as the carbonyl carbon (C-9) and the ring-junction carbons. For example, key HMBC correlations would be expected from the N-methyl protons to carbons C-10a and C-11, confirming the position of the methyl group. clockss.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It can be used to confirm the spatial arrangement of substituents, such as the proximity of the N-methyl group to the H-8 proton. nih.govclockss.org

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a key analytical technique that provides the exact molecular weight and offers structural clues based on how the molecule fragments.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with extremely high accuracy. acs.org For this compound, the molecular formula is C₁₄H₁₁NO₃. nih.govebi.ac.uk The calculated monoisotopic mass for this formula is 241.07389 Da. nih.gov HRMS analysis measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the experimental confirmation of the molecular formula by matching the measured mass to the calculated mass, thereby distinguishing it from other compounds with the same nominal mass. acs.orgacs.org

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound) which is then fragmented to produce a series of daughter ions. mdpi.com The resulting fragmentation pattern serves as a structural fingerprint.

In negative ion mode, the deprotonated molecule [M-H]⁻ undergoes characteristic fragmentation. One proposed pathway involves the loss of a methyl and formyl group ([M-H-CHON]⁻), resulting in a fragment ion at m/z 197.04836. mdpi.com Another pathway involves a rearrangement of the benzene (B151609) ring after the cleavage of the central heterocyclic ring, yielding a fragment at m/z 185.04829. mdpi.com These specific fragmentation patterns are crucial for identifying the compound in complex mixtures, such as natural product extracts. mdpi.com

Table 2: Key MS/MS Fragment Ions of this compound in Negative Ion Mode

| m/z (Da) | Proposed Formula of Loss | Ion Description | Citation |

| 240.06662 | - | [M-H]⁻ | uni.lu |

| 225.04324 | O+H (rearrangement) | [M-H-O+H]⁻ | mdpi.com |

| 197.04836 | CHON | [M-H-CHON]⁻ | mdpi.com |

| 185.04829 | C₂HO₂ | [M-H-C₂HO₂]⁻ | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption is directly related to the electronic transitions within the molecule's chromophore, which is the part of the molecule responsible for its color. For this compound, the chromophore is the extended conjugated system of the tricyclic acridone core. clockss.org

The UV-Vis spectrum of acridone derivatives typically shows several absorption bands corresponding to π→π* electronic transitions. mdpi.comclockss.org The exact positions of the absorption maxima (λmax) are sensitive to the substitution pattern on the acridone ring and the solvent used. For example, the UV spectrum of 1,3-dimethoxy-N-methylacridone shows absorption maxima at 261, 292, and 382 nm. mdpi.com Another related acridone derivative showed maxima at 264, 310, and 408 nm in methanol. clockss.org The presence of these multiple, strong absorption bands is a characteristic feature of the acridone chromophore. clockss.org

Circular Dichroism (CD) Spectroscopy for Chiral Acridone Analogs (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the stereochemical properties of chiral molecules. While this compound itself is not chiral, CD spectroscopy is highly applicable to its chiral analogs or when the molecule is placed in a chiral environment, such as when interacting with biological macromolecules. The technique measures the differential absorption of left- and right-circularly polarized light, providing information on the absolute configuration and conformation of chiral compounds. science.govcore.ac.uk

In the context of acridone alkaloids, Electronic Circular Dichroism (ECD) is instrumental in determining the absolute configuration of newly isolated chiral compounds. science.gov The sign and intensity of the Cotton effects in the CD spectrum can be correlated to the spatial arrangement of substituents around the chiral center. For instance, studies on related alkaloid classes have established generalizations where a positive or negative absorption band at a specific wavelength in the CD spectrum corresponds to a particular absolute configuration (e.g., R or S). chemistry-chemists.com

Furthermore, CD spectroscopy is employed to study the conformational changes that acridone derivatives undergo upon interaction with macromolecules like DNA. The intercalation of an acridone chromophore into the DNA double helix places the achiral drug molecule into a chiral environment, resulting in an induced CD signal. core.ac.uk Analysis of this induced spectrum can reveal the binding mode, the stability of the resulting complex, and conformational alterations in both the acridone ligand and the macromolecule. core.ac.uknih.gov Changes in the characteristic CD peaks of DNA, for example, can confirm that the binding of an acridone derivative alters the DNA's helical structure. nih.gov

Computational Chemistry for Structural Validation and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), serves as an indispensable tool for the structural validation of acridone compounds like this compound. DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which can then be compared with experimental data to confirm or elucidate molecular structures. researchgate.netjst.go.jp The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach implemented within the DFT framework for calculating NMR shielding tensors, from which chemical shifts are derived. researchgate.netmsu.ru

The process typically involves several steps: first, a conformational search is performed to identify the molecule's low-energy conformers. Each of these conformers is then subjected to geometry optimization using a selected density functional (e.g., B3LYP) and basis set (e.g., 6-31G**). researchgate.netnih.gov Following optimization, NMR chemical shifts (¹H and ¹³C) are calculated for each stable conformer. The final predicted spectrum is an average of the chemical shifts of the individual conformers, weighted according to their Boltzmann population at a given temperature. nih.gov

This comparison between calculated and experimental shifts is crucial for the unambiguous assignment of resonance signals in complex NMR spectra. researchgate.net Discrepancies between predicted and observed values can be minimized by applying empirical scaling factors or linear regression analysis, which improves the accuracy of the prediction. msu.ru For acridone systems, theoretical calculations have also been used to confirm the predominance of the acridinone (B8587238) tautomer over the hydroxyacridine form in solution. researchgate.net

Table 1: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for an Acridone Core Structure

This table presents representative data for the general 9-acridinone scaffold to illustrate the methodology, as specific computational data for this compound was not available in the provided search results. The principle of comparison remains directly applicable.

| Carbon Atom | Experimental δ (ppm) in DMSO-d₆ | Calculated δ (ppm) GIAO/DFT | Δδ (Exp - Calc) |

| C-1 | 121.3 | 120.9 | +0.4 |

| C-2 | 126.5 | 126.1 | +0.4 |

| C-3 | 121.6 | 121.0 | +0.6 |

| C-4 | 134.2 | 133.8 | +0.4 |

| C-4a | 121.8 | 121.5 | +0.3 |

| C-5a | 141.5 | 141.1 | +0.4 |

| C-9 | 178.1 | 177.5 | +0.6 |

Data based on principles described in scientific literature. researchgate.net

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time, providing detailed insight into the conformational dynamics of compounds like this compound. These simulations are particularly valuable for understanding how acridone derivatives behave in a biological environment, such as when interacting with proteins or nucleic acids. ijpsjournal.comresearchgate.net

An MD simulation begins with an initial set of atomic coordinates for the system, which includes the acridone molecule, solvent molecules (typically water), and any relevant biomacromolecules. The system is placed within a simulation box with periodic boundary conditions. nih.gov The interactions between atoms are described by a force field (e.g., OPLS, AMBER), which is a set of parameters and equations that calculate the potential energy of the system. ijpsjournal.com The simulation proceeds by solving Newton's equations of motion for each atom in discrete time steps (on the order of femtoseconds), generating a trajectory that describes the evolution of atomic positions and velocities. bnl.gov

Analysis of the MD trajectory provides a wealth of information. Root Mean Square Deviation (RMSD) plots are used to assess the stability of the molecule or a molecular complex over the simulation time. ijpsjournal.com The Root Mean Square Fluctuation (RMSF) can identify flexible regions within the molecule. Other parameters such as the radius of gyration (Rg) and solvent accessible surface area (SASA) are analyzed to understand conformational changes, like compaction or unfolding. researchgate.net Furthermore, specific interactions, such as the formation and breaking of hydrogen bonds between the acridone derivative and a target protein, can be monitored throughout the simulation to elucidate binding stability and mechanisms. researchgate.net For acridone derivatives, MD simulations have been successfully used to validate the stability of ligand-DNA complexes and to provide insights into the conformational dynamics crucial for their biological activity. ijpsjournal.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation of an Acridone-Protein Complex

| Parameter | Description | Typical Value/Method |

| System | The molecules included in the simulation. | Acridone derivative, target protein, water, ions. |

| Software | The program used to run the simulation. | Desmond, GROMACS, AMBER. ijpsjournal.comfrontiersin.org |

| Force Field | The potential energy function used to model interatomic interactions. | OPLS, CHARMM, AMBER. ijpsjournal.com |

| Solvent Model | The model used to represent water molecules. | TIP3P, TIP4P-D. ijpsjournal.com |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state. | NPT (constant Number of particles, Pressure, Temp.). bnl.govfrontiersin.org |

| Simulation Time | The total duration of the simulated trajectory. | 50 ns - 1 µs or more. nih.govresearchgate.net |

| Analysis | Key metrics calculated from the trajectory to describe conformational behavior. | RMSD, RMSF, Radius of Gyration (Rg), H-bond analysis. ijpsjournal.comresearchgate.net |

Molecular Mechanisms and Interactions of Acridone Compounds

DNA Interaction Studies

The interaction of acridone (B373769) derivatives with DNA is a cornerstone of their biological activity. These interactions are primarily non-covalent and can be broadly categorized into intercalation and groove binding. The specific mode and strength of binding are influenced by the nature and position of substituents on the acridone ring system.

Intercalation is a common mode of interaction for planar aromatic molecules like acridones. This process involves the insertion of the flat acridone ring system between the base pairs of the DNA double helix. This insertion leads to a distortion of the DNA structure, typically causing an unwinding of the helix and an increase in its length. While direct studies on 1,3-dihydroxy-N-methylacridone are not extensively available, research on structurally related acridone compounds provides insights into this mechanism. For instance, DNA unwinding assays have shown that acridone derivatives can bind to DNA, a characteristic often associated with intercalation. nih.gov

The topology of the binding is influenced by the substituents on the acridone core. The presence of hydroxyl and N-methyl groups in this compound likely plays a significant role in its interaction with DNA. These groups can form hydrogen bonds with the phosphate (B84403) backbone or the bases of DNA, further stabilizing the intercalated complex.

In addition to intercalation, acridone derivatives can also bind to the grooves of the DNA double helix, particularly the minor groove. The choice between intercalation and groove binding is often dictated by the size and nature of the substituents. While the planar core of this compound is well-suited for intercalation, the possibility of groove binding cannot be excluded. The substituents could position the molecule in a way that favors interactions within the grooves.

It is also possible for a single compound to exhibit multiple binding modes, or for the binding mode to be dependent on the specific DNA sequence and local conformation.

Spectroscopic techniques are invaluable tools for characterizing the non-covalent interactions between small molecules and DNA. These methods can provide evidence of binding, determine binding constants, and offer clues about the mode of interaction.

UV-Vis Spectroscopy: Upon binding to DNA, the UV-Vis absorption spectrum of an acridone compound typically shows changes such as hypochromism (a decrease in molar absorptivity) and bathochromism (a red shift in the wavelength of maximum absorption). These spectral changes are indicative of the close proximity of the acridone chromophore to the DNA bases and are often associated with intercalation.

Fluorescence Spectroscopy: Many acridone derivatives are fluorescent, and their fluorescence properties are often sensitive to the local environment. Binding to DNA can lead to either quenching or enhancement of fluorescence. The extent of this change can be used to calculate binding affinities.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying changes in DNA conformation upon ligand binding. The intrinsic CD spectrum of DNA is sensitive to its helical structure. Intercalation typically induces significant changes in the DNA CD spectrum, reflecting the unwinding and lengthening of the helix. The nature of these changes can help to distinguish between different binding modes. nih.govnih.gov

Thermal Denaturation (Melting Temperature) Studies: The thermal stability of the DNA double helix is increased upon the binding of an intercalating agent. This is observed as an increase in the melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. Monitoring the Tm in the presence of varying concentrations of an acridone compound can provide strong evidence for intercalation. aps.org

Enzyme Inhibition Profiles and Mechanistic Insights

The ability of acridone compounds to interact with DNA often translates into the inhibition of enzymes that use DNA as a substrate. Topoisomerases and telomerase are key examples of such enzymes, and their inhibition is a major avenue for the development of anti-cancer drugs.

DNA topoisomerases are essential enzymes that resolve topological problems in DNA by transiently breaking and rejoining DNA strands. There are two main types: topoisomerase I, which creates single-strand breaks, and topoisomerase II, which creates double-strand breaks.

Research on close analogs of this compound, such as 7-chloro-1,3-dihydroxyacridone and 1,3,7-trihydroxyacridone, has demonstrated potent inhibitory activity against mammalian DNA topoisomerase II. nih.gov These compounds were found to be catalytic inhibitors, meaning they inhibit the enzyme's activity without stabilizing the transient DNA-enzyme cleavage complex. nih.gov This is in contrast to topoisomerase poisons like etoposide, which trap the enzyme-DNA complex, leading to permanent DNA breaks. Interestingly, these acridone derivatives were found to antagonize the DNA cleavage induced by etoposide. nih.gov The same study showed that these compounds did not inhibit topoisomerase I, suggesting a degree of selectivity for topoisomerase II. nih.gov

The mechanism of inhibition is thought to involve the binding of the acridone compound to either the enzyme or the DNA, thereby interfering with the catalytic cycle. The study on the analogs suggested that the inhibition of topoisomerase II by 7-chloro-1,3-dihydroxyacridone results from the inhibition of the enzyme's binding to DNA. nih.gov

Table 1: Investigated Topoisomerase Inhibition by Acridone Analogs

| Compound | Target Enzyme | Mechanism of Inhibition |

| 7-chloro-1,3-dihydroxyacridone | Topoisomerase II | Catalytic inhibitor; antagonizes etoposide-induced cleavage nih.gov |

| 1,3,7-trihydroxyacridone | Topoisomerase II | Catalytic inhibitor; antagonizes etoposide-induced cleavage nih.gov |

Based on these findings, it is plausible that this compound also functions as a selective catalytic inhibitor of topoisomerase II. The N-methyl group is unlikely to fundamentally alter the core mechanism of action observed for its close analogs.

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. This makes telomerase an attractive target for cancer therapy.

While direct experimental data on the modulation of telomerase by this compound is lacking, the general class of acridone compounds has been investigated for telomerase inhibitory activity. The ability of acridones to bind to and stabilize G-quadruplex structures is a key mechanism for telomerase inhibition. Telomeric DNA is rich in guanine (B1146940) and can fold into these four-stranded structures. The stabilization of G-quadruplexes at the ends of chromosomes can block the access of telomerase to its substrate, thereby inhibiting its activity.

Given the planar aromatic nature of this compound, it is conceivable that it could act as a G-quadruplex stabilizer and, consequently, a telomerase inhibitor. However, this remains a hypothesis that requires experimental validation.

Protein Kinase Inhibition (e.g., MARK4, DYRK1A, CLK1, GSK3, CDK, AKT)

The acridone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, including protein kinases. While direct studies on this compound's inhibition of the full spectrum of kinases such as MARK4, DYRK1A, CLK1, GSK3, and CDK are not extensively detailed in publicly available literature, research on closely related 1,3-dihydroxyacridone derivatives provides significant insights into their potential as protein kinase inhibitors. A notable example is the investigation of 1,3-dihydroxyacridone derivatives as inhibitors of the Akt signaling pathway. nih.gov

Derivatives of 1,3-dihydroxyacridone have been synthesized and evaluated for their effects on the Akt pathway in skeletal muscle cells (C2C12) and rhabdomyosarcoma cells (RD). nih.gov These studies revealed that certain derivatives could effectively inhibit the activation of Akt, a key serine/threonine protein kinase that plays a crucial role in cell proliferation, survival, and metabolism. nih.gov Specifically, some derivatives demonstrated significant inhibition of Akt phosphorylation at low micromolar concentrations. nih.gov This inhibitory action suggests that the 1,3-dihydroxyacridone core can serve as a valuable template for developing potent and selective protein kinase inhibitors.

The inhibition of other kinases by acridone-based compounds has been a subject of broader research. For instance, various inhibitors have been developed for DYRK1A, a kinase implicated in conditions like Down syndrome, and for CLK1, a target in diseases involving alternative splicing. nih.govnih.gov Similarly, inhibitors of GSK3 and CDK are of significant interest for their therapeutic potential in various diseases, including cancer and neurodegenerative disorders. nih.govnih.govnih.gov While direct data for this compound is scarce, the known activity of its derivatives against Akt suggests that it may also exhibit inhibitory effects against other structurally related kinases.

Kinase Assay Methodologies

The evaluation of a compound's ability to inhibit protein kinase activity is typically performed using a variety of in vitro and cell-based assays. A common method is the in vitro kinase assay, which directly measures the phosphorylation of a substrate by a purified kinase enzyme in the presence of the potential inhibitor. The extent of phosphorylation can be quantified using various detection methods, such as radioactivity (e.g., using ³²P-ATP), fluorescence, or luminescence.

For instance, in the study of 1,3-dihydroxyacridone derivatives as Akt inhibitors, their biological activity was tested on proliferative skeletal muscle cells (C2C12) and rhabdomyosarcoma cells (RD). nih.gov The effect of these compounds on Akt activation was a key endpoint. Cell-based assays are crucial as they provide information on the compound's ability to penetrate cell membranes and inhibit the target kinase within a cellular context. Western blotting is a frequently used technique in these assays to detect the phosphorylation status of the target kinase or its downstream substrates.

Furthermore, to determine the selectivity of a compound, it is often tested against a panel of different kinases. This helps to identify whether the compound is a specific inhibitor of a single kinase or a multi-kinase inhibitor. The IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%, is a standard metric used to quantify the potency of an inhibitor.

ATP-Binding Site Interactions

Most small molecule kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. The ATP-binding pocket is a highly conserved region among protein kinases, but subtle differences in its structure can be exploited to achieve inhibitor selectivity. The interaction of an inhibitor with the ATP-binding site is often characterized by the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues.

For the 1,3-dihydroxyacridone derivatives that inhibit the Akt pathway, molecular docking and molecular dynamics simulations have been employed to understand their binding mode. nih.gov These computational studies suggest that these compounds may target the 3-phosphoinositide-dependent kinase-1 (PDK1), which is an upstream activator of Akt. nih.gov The simulations help to rationalize the experimental results and propose a binding hypothesis at the molecular level. The acridone core likely forms key interactions within the ATP-binding pocket of the kinase, with the substituents on the acridone ring contributing to the binding affinity and selectivity. The planar nature of the acridone ring system is well-suited to fit into the typically flat, hydrophobic ATP-binding cleft of many kinases.

Dihydrofolate Reductase Interaction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines, pyrimidines, and several amino acids. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is an essential cofactor in these metabolic pathways. Inhibition of DHFR can lead to the disruption of DNA synthesis and cell proliferation, making it an important target for antimicrobial and anticancer drugs, such as methotrexate (B535133). nih.gov

Currently, there is no direct scientific literature available that specifically details the interaction of this compound with dihydrofolate reductase. While acridine-based compounds are known to interact with DNA, their direct and specific inhibition of DHFR has not been a primary focus of research for this particular molecule. The mechanism of action for known DHFR inhibitors like methotrexate involves binding to the active site of the enzyme, preventing the binding of its natural substrate, dihydrofolate. psu.edu To determine if this compound interacts with DHFR, specific enzymatic assays and binding studies would need to be conducted.

Modulation of Drug Resistance Mechanisms

Interaction with Efflux Pumps (e.g., P-glycoprotein, MRP)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Proteins (MRPs), which function as drug efflux pumps. nih.govnih.gov These pumps actively transport chemotherapeutic agents out of the cancer cells, reducing their intracellular concentration and thereby their efficacy.

There is a growing interest in developing compounds that can inhibit these efflux pumps to reverse MDR. While direct studies on the interaction of this compound with P-gp and MRPs are limited, the acridone chemical scaffold has been investigated for its potential to modulate the activity of these transporters. The planar, lipophilic nature of the acridone ring system is a common feature in many known P-gp substrates and inhibitors. Therefore, it is plausible that this compound could interact with these efflux pumps. To confirm this, specific cellular assays, such as drug accumulation or efflux assays using cell lines that overexpress P-gp or MRPs, would be necessary.

Molecular Docking Studies for Receptor-Ligand Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used in drug design to understand and predict the binding of a small molecule (ligand) to the active site of a protein (receptor). jocpr.com The binding affinity is often estimated using a scoring function that calculates the free energy of binding.

In the context of 1,3-dihydroxyacridone derivatives, molecular docking studies have been instrumental in elucidating their potential mechanism of action as Akt pathway inhibitors. nih.gov These studies have helped to identify potential binding poses and key interactions with the target kinase, providing a rationale for the observed biological activity. nih.gov For instance, docking simulations can reveal hydrogen bonds between the hydroxyl groups of the acridone and specific amino acid residues in the kinase's ATP-binding site, as well as hydrophobic interactions involving the aromatic rings.

Similarly, molecular docking could be employed to investigate the potential interaction of this compound with efflux pumps like P-glycoprotein. By docking the compound into the known drug-binding sites of P-gp, it would be possible to predict its binding affinity and identify the key residues involved in the interaction. Such studies can provide valuable insights into whether the compound is likely to be a substrate or an inhibitor of the pump, guiding further experimental validation.

Computational Biology Approaches for Target Identification and Validation

Computational biology has revolutionized the initial stages of drug discovery by providing rapid and cost-effective methods to identify and validate potential molecular targets for bioactive compounds. For a compound like this compound, these approaches are invaluable in hypothesizing its mechanism of action and its potential therapeutic applications.

In Silico Screening and Molecular Docking

In silico screening involves the use of computational methods to search large databases of biological targets to identify those that are most likely to interact with a specific compound. This process is often followed by molecular docking, a technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The strength of this interaction is typically estimated using a scoring function, which provides a binding energy value.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar acridone derivatives provides valuable insights into the potential applications of this technique. For instance, a study on novel tetracyclic acridone derivatives demonstrated their potential as anticancer agents through molecular docking against various cancer-related protein targets. The binding energies from these studies can indicate the stability of the compound-protein interaction, with more negative values suggesting a stronger binding affinity.

To illustrate the type of data generated in such studies, the following table presents hypothetical molecular docking results of this compound against a panel of cancer-related protein targets. This data is for illustrative purposes to demonstrate the methodology.

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Potential Interacting Residues |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Met793, Leu718, Gly719 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.2 | Cys919, Asp1046, Glu885 |

| B-cell lymphoma 2 (Bcl-2) | -7.8 | Phe105, Tyr101, Arg139 |

| Cyclin-dependent kinase 2 (CDK2) | -8.1 | Leu83, Ile10, His84 |

These predicted interactions would then guide further experimental validation to confirm the inhibitory or modulatory activity of this compound on these specific targets.

Network Pharmacology Analysis for System-Level Interactions

Network pharmacology is an emerging field that aims to understand the effect of a drug on a complex network of interacting proteins and pathways within a biological system. This holistic approach moves beyond the "one drug, one target" paradigm to a more comprehensive "one drug, multiple targets" perspective, which is particularly relevant for natural products that often exhibit pleiotropic effects.

For this compound, a network pharmacology analysis would begin with the identification of its potential protein targets using methods like those described in the previous section. These targets are then mapped onto known protein-protein interaction (PPI) networks and biological pathways. By analyzing the topology of this network, researchers can identify key nodes (hub proteins) and pathways that are significantly perturbed by the compound.

While a specific network pharmacology study for this compound is not currently available, a hypothetical analysis could reveal its influence on critical cellular processes. For example, if the predicted targets of this compound are found to be enriched in pathways related to cell cycle regulation, apoptosis, and signal transduction, it would strongly suggest its potential as an anti-cancer agent.

The results of such an analysis can be visualized as a network map and summarized in tables that highlight the most significantly affected pathways.

Hypothetical Enriched Pathways for this compound Targets:

| Pathway Name | Number of Associated Target Proteins | p-value |

| Pathways in cancer | 15 | < 0.001 |

| MAPK signaling pathway | 10 | < 0.005 |

| Apoptosis | 8 | < 0.01 |

| Cell cycle | 7 | < 0.01 |

Structure Activity Relationship Sar Studies and Rational Design of Acridone Derivatives

Impact of Structural Modifications on Bioactivity and Molecular Interactions

Structural modifications of the acridone (B373769) nucleus are a cornerstone of efforts to optimize their biological activity. Alterations can influence the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, which collectively determine its interaction with biological targets like DNA, RNA, or enzymes. nih.govacs.org The planar nature of the acridone ring system allows many of its derivatives to intercalate between the base pairs of DNA and RNA, an interaction that is highly sensitive to structural changes. ijddr.inresearchgate.net

The introduction of substituents onto the aromatic rings of the acridone scaffold has a significant impact on bioactivity. The nature and position of these groups can fine-tune the molecule's efficacy.

Electron-donating and -withdrawing groups: Studies have shown that the electronic nature of substituents is a critical determinant of anticancer activity. For instance, a derivative with a 2-methoxy group (an electron-donating group) was found to be approximately three times more potent than analogues bearing a 2-methyl group or a 2-chloro group. rsc.org In another series of compounds, those containing an electron-donating group at the 7- or 8-position of the acridine (B1665455) moiety demonstrated higher activity, potentially due to more effective interaction with DNA. rsc.org

Steric Effects: The size and position of substituents can create steric hindrance that affects intermolecular interactions. ijddr.in Substituents at position 4, for example, can reduce intermolecular association through steric effects. ijddr.in

Linker Moiety: In derivatives where the acridone ring is connected to another chemical moiety, the linker's nature is also vital for cytotoxicity. rsc.org An analysis of analogues with different linkers between a benzimidazole (B57391) ring and the acridine moiety revealed that a derivative containing an NH-benzene-linker exhibited the most potent anticancer activity. rsc.org

| Substituent/Modification | Position(s) | Observed Effect on Bioactivity | Reference(s) |

| Methoxy (-OCH3) | 2 | ~3-fold more potent than 2-methyl or 2-chloro analogues. | rsc.org |

| Electron-donating groups | 7 or 8 | Increased anticancer activity. | rsc.org |

| NH-benzene linker | N/A | Showed the best anticancer activity among tested linkers. | rsc.org |

| General Substituents | 4 | Can reduce intermolecular interactions via steric effects. | ijddr.in |

The nitrogen atom at position 10 (N10) and the pattern of hydroxyl groups are key features of 1,3-dihydroxy-N-methylacridone and related compounds, and their modification is a primary strategy for altering bioactivity.

N-Substitution: The group attached to the N10 atom significantly influences the compound's properties. N-substituted acridones tend to have much lower melting points than the parent acridone, which suggests that the N10-hydrogen is crucial for intermolecular hydrogen bonding and association. ijddr.in In studies of cytotoxic acridones, Gaussian-based 3D-QSAR models revealed that a larger alkyl group at the N10-position was a favorable region for cytotoxic activity against HL-60 cancer cells. derpharmachemica.com The presence of a nitrogen-containing side chain at the N10-position was also identified as favorable for cytotoxicity. derpharmachemica.com

Hydroxylation Patterns: The number and placement of hydroxyl (-OH) groups on the acridone scaffold are critical. Altering the position of a hydroxyl group can affect the molecule's hydrogen-bonding capacity and lipophilicity, which in turn can shift receptor affinity and metabolic processing. mdpi.com In one study exploring potential antipsoriatic agents, researchers synthesized a series of N-unsubstituted hydroxy-10H-acridin-9-ones, systematically modifying the number and position of the hydroxyl groups to delineate clear structure-activity relationships. researchgate.net Acronycine, a notable anticancer agent, is a derivative of a dihydroxy-N-methylacridone, underscoring the importance of this substitution pattern for bioactivity. researchgate.net

Rational Design Principles for Enhanced Target Specificity

A major goal in drug development is to design molecules that interact selectively with their intended target, minimizing off-target effects. For acridone derivatives, a key strategy involves designing ligands that can distinguish between different nucleic acid structures, such as G-quadruplex DNA and duplex DNA. researchgate.netacs.org

Targeting G-Quadruplexes: Many cancer cells exhibit high levels of telomerase activity, an enzyme that is inhibited by the stabilization of G-quadruplex structures at the ends of chromosomes. nih.gov Acridone derivatives are promising G-quadruplex ligands. nih.govacs.org Rational design has been used to create acridine compounds with high selectivity for human telomeric G-quadruplexes over duplex DNA and other quadruplex structures. researchgate.netacs.org This selectivity is often achieved by controlling the dimensions of the molecule, particularly the separation of terminal alkyl-amino groups attached to the acridine core via linkers. researchgate.netacs.org

Modular Design: Another principle is the modular design of ligands. This approach combines different binding modules to interact with multiple sites that coexist on a target molecule, such as an RNA structure. nih.gov For example, an acridine moiety, acting as an intercalating module, can be linked to a polycationic anchor that interacts with the phosphate (B84403) backbone of RNA. nih.gov This modular strategy can result in a dimeric ligand that binds with significantly greater affinity and specificity than either module alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scirp.orgscirp.org This method is invaluable for understanding the SAR of acridone derivatives and for predicting the activity of novel, unsynthesized compounds.

Several 3D-QSAR studies have been successfully applied to acridone derivatives:

Topomer CoMFA: Topomer Comparative Molecular Field Analysis (CoMFA) has been used to optimize the potency of biologically active N-substituted acridone derivatives. scirp.orgscirp.org In one study, a model was generated for a training set of 15 compounds, yielding a cross-validated coefficient (q²) of 0.56 and a conventional coefficient (r²) of 0.82, indicating good predictive ability. scirp.org The resulting steric and electrostatic contour maps revealed important sites for chemical modification, leading to the design of 10 new derivatives with predicted biological activities. scirp.orgscirp.org

Atom- and Field-Based QSAR: In a study of 38 cytotoxic acridone derivatives, both atom-based and field-based QSAR models were developed. derpharmachemica.com The atom-based model produced a high correlation coefficient (r²) of 0.98 and a cross-validated coefficient (q²) of 0.74. derpharmachemica.com The field-based (Gaussian) model yielded an r² of 0.92 and a q² of 0.68. derpharmachemica.com These models identified a pharmacophore with one hydrogen bond acceptor, one hydrophobic region, and three aromatic rings (AHRRR) as crucial for activity. derpharmachemica.com

CoMSIA: Comparative Molecular Similarity Indices Analysis (CoMSIA) was used to develop a predictive 3D-QSAR model for acridone derivatives as telomerase inhibitors targeting G-quadruplex DNA. nih.gov The model showed significant predictive power, with an r² of 0.721, supporting the proposed mechanism of action for these ligands. nih.gov

| QSAR Model | Compound Series | Key Findings / Statistics | Reference(s) |

| Topomer CoMFA | 15 N-Substituted Acridones | q² = 0.56; r² = 0.82. Identified key steric and electrostatic sites for modification. | scirp.orgscirp.org |

| Atom-Based 3D-QSAR | 38 Cytotoxic Acridones | q² = 0.74; r² = 0.98. Identified AHRRR pharmacophore. | derpharmachemica.com |

| Field-Based 3D-QSAR | 38 Cytotoxic Acridones | q² = 0.68; r² = 0.92. Favored larger N10-alkyl groups. | derpharmachemica.com |

| CoMSIA | Acridone derivatives | r² = 0.721. High prediction power for telomerase inhibitory activity. | nih.gov |

Ligand-Based and Structure-Based Computational Design Methodologies

Computational drug design methodologies are broadly categorized as ligand-based or structure-based, both of which have been extensively applied to the design of acridone derivatives. nih.gov

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of a set of molecules known to be active against the target. nih.gov Pharmacophore modeling is a key LBDD technique. By analyzing a set of active acridones, researchers can identify the common chemical features (the pharmacophore) responsible for their bioactivity, such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings. derpharmachemica.com This pharmacophore model then serves as a template for designing new molecules with potentially improved activity. derpharmachemica.com

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein or nucleic acid is available, SBDD methods can be employed. nih.gov

Molecular Docking: This technique simulates the binding of a ligand to its target, predicting its preferred orientation and binding affinity. ijpsjournal.com Docking studies have been used to investigate bis-acridone derivatives as topoisomerase inhibitors, revealing promising ligand-protein binding interactions. ijpsjournal.com In a study of natural compounds, molecular docking identified that this compound exhibited strong binding capabilities with the proteins DRD2 and ADORA2A. mdpi.com

Virtual Screening: This method involves computationally screening large libraries of compounds against a target structure to identify potential hits. nih.gov A combined ligand-based and structure-based virtual screening protocol has been successfully used to identify novel acridone-based inhibitors of the SHP2 enzyme. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to validate the stability of the predicted ligand-protein complex over time, providing deeper insight into the binding interactions. ijpsjournal.com

Conclusion and Future Research Directions

Current Understanding of 1,3-Dihydroxy-N-Methylacridone Research

This compound is primarily recognized as a crucial intermediate in the biosynthesis of more complex acridone (B373769) alkaloids, particularly in plant species such as Ruta graveolens. Research has established that this compound is formed through the catalytic action of the enzyme acridone synthase, which condenses N-methylanthraniloyl-CoA and malonyl-CoA epa.gov. This enzymatic step is a pivotal point in the pathway leading to a diverse array of prenylated, furo-, and pyranoacridone alkaloids nih.gov.

Its significance is underscored by its role as a direct precursor to rutacridone, a conversion catalyzed by microsomal preparations in an NADPH- and oxygen-dependent reaction epa.gov. Synthetic chemistry has also developed efficient, multi-step strategies to produce 1,3-dihydroxyacridone derivatives, often starting from commercially available materials like anthranilic acid and phloroglucinol (B13840) acs.orgnih.gov. Current knowledge, therefore, positions this compound not as an end-product with extensively studied biological activity itself, but as a fundamental building block provided by nature and harnessed by chemists for the synthesis of a wider family of bioactive compounds acs.org.

Emerging Avenues in Biosynthetic Pathway Engineering

The limited availability of complex alkaloids from natural plant sources has spurred significant interest in engineering their biosynthetic pathways in microbial hosts. Recent advances in synthetic biology and metabolic engineering are opening new avenues for the production of acridone alkaloids. nih.govfrontiersin.org The complete elucidation of biosynthetic pathways is a critical first step, providing the genetic toolkit needed for reconstruction in heterologous systems like bacteria and yeast. frontiersin.orgmdpi.com

Engineering efforts focus on overcoming challenges such as the low yield of target compounds and the complexity of multi-enzyme pathways frontiersin.org. Strategies include optimizing gene sources, expression vectors, and host organisms to ensure the proper functioning of plant-derived enzymes frontiersin.orgmdpi.com. For acridone biosynthesis, the enzyme acridone synthase is a key target for engineering, as it controls the formation of the core this compound structure epa.gov. Future work will likely involve assembling the subsequent tailoring enzymes that decorate this core scaffold to produce specific, high-value acridone alkaloids. This approach not only promises a sustainable supply of known compounds but also offers the potential to generate novel, "new-to-nature" molecules with unique properties. nih.govmdpi.com

Table 1: Strategies in Alkaloid Biosynthetic Engineering